Cas no 87639-83-6 (Propanamide, 3-[methyl(trifluoroacetyl)amino]-N-(phenylmethyl)-)
![Propanamide, 3-[methyl(trifluoroacetyl)amino]-N-(phenylmethyl)- structure](https://www.kuujia.com/scimg/cas/87639-83-6x500.png)
87639-83-6 structure
Product name:Propanamide, 3-[methyl(trifluoroacetyl)amino]-N-(phenylmethyl)-
Propanamide, 3-[methyl(trifluoroacetyl)amino]-N-(phenylmethyl)- Chemical and Physical Properties
Names and Identifiers
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- Propanamide, 3-[methyl(trifluoroacetyl)amino]-N-(phenylmethyl)-
- N-benzyl-3-[methyl-(2,2,2-trifluoroacetyl)amino]propanamide
- N-Benzyl-N~3~-methyl-N~3~-(trifluoroacetyl)-beta-alaninamide
- 87639-83-6
- DTXSID60631591
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- Inchi: InChI=1S/C13H15F3N2O2/c1-18(12(20)13(14,15)16)8-7-11(19)17-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,17,19)
- InChI Key: LINWRDYESGNGJZ-UHFFFAOYSA-N
- SMILES: CN(CCC(=O)NCC1=CC=CC=C1)C(=O)C(F)(F)F
Computed Properties
- Exact Mass: 288.10856221g/mol
- Monoisotopic Mass: 288.10856221g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 339
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 49.4Ų
Propanamide, 3-[methyl(trifluoroacetyl)amino]-N-(phenylmethyl)- Related Literature
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Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
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Ken-ichi Inoue,Ryoji Kusaka,Shu-hei Urashima,Antonio Tsuneshige Phys. Chem. Chem. Phys., 2017,19, 10292-10300
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
87639-83-6 (Propanamide, 3-[methyl(trifluoroacetyl)amino]-N-(phenylmethyl)-) Related Products
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